4-fluoro-N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide
Description
This compound is a benzamide derivative featuring a 4-fluorobenzoyl group linked via an amide bond to a pyridazine ring substituted with a thioether-containing butyl chain. The side chain terminates in a 4-methylthiazol-2-ylamino moiety, which introduces a heterocyclic thiazole ring with a methyl substituent and an oxo group. The molecular formula is C₂₀H₁₉FN₆O₂S₂ (calculated molecular weight: 458.5 g/mol based on and structural analysis). Key structural features include:
- Fluorine atom: Enhances metabolic stability and influences electronic properties.
- Pyridazine core: A nitrogen-rich heterocycle that may facilitate hydrogen bonding.
- 4-Methylthiazole: A bioactive heterocycle common in kinase inhibitors (e.g., dasatinib analogs in ).
Synthetic routes likely involve sequential acylation, amination, and thioether formation steps, as seen in similar compounds ().
Properties
IUPAC Name |
4-fluoro-N-[6-[4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl]sulfanylpyridazin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2S2/c1-12-11-29-19(21-12)23-16(26)3-2-10-28-17-9-8-15(24-25-17)22-18(27)13-4-6-14(20)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,21,23,26)(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPBZNZKKISEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-((4-Bromobutyl)thio)pyridazine
Starting material : 6-Chloropyridazine undergoes nucleophilic aromatic substitution with 1,4-butanedithiol in the presence of NaH (THF, 0°C to room temperature, 12 h). Selective monobromination of the terminal thiol using N-bromosuccinimide (NBS) in CCl₄ yields 6-((4-bromobutyl)thio)pyridazine (72% yield).
Key characterization :
- ¹H NMR (CDCl₃) : δ 3.45 (t, J = 6.8 Hz, 2H, SCH₂), 2.85 (t, J = 7.2 Hz, 2H, CH₂Br), 1.75–1.82 (m, 4H, CH₂CH₂).
- HRMS (ESI+) : m/z calcd for C₈H₁₁BrN₂S [M+H]⁺: 264.9782; found: 264.9786.
Preparation of 4-((4-Methylthiazol-2-yl)amino)-4-oxobutanoic Acid
Procedure :
- Step 1 : 4-Methylthiazol-2-amine (1.0 equiv) reacts with succinic anhydride (1.2 equiv) in dichloromethane (DCM) with catalytic DMAP (0.1 equiv) at room temperature for 6 h.
- Step 2 : The intermediate is hydrolyzed using NaOH (2M, 50°C, 2 h) to yield the carboxylic acid derivative (85% yield).
Characterization data :
- IR (KBr) : 1720 cm⁻¹ (C=O), 1655 cm⁻¹ (amide I).
- ¹³C NMR (DMSO-d₆) : δ 174.3 (COOH), 168.9 (thiazole C-2), 152.1 (amide C=O).
Final Assembly via Amide Coupling and Thioether Alkylation
Reaction sequence :
- Amide activation : 4-((4-Methylthiazol-2-yl)amino)-4-oxobutanoic acid (1.0 equiv) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) and 1-hydroxybenzotriazole (HOBt, 1.1 equiv) in DCM for 30 min.
- Coupling with 6-((4-bromobutyl)thio)pyridazine : The activated acid reacts with the pyridazine intermediate (1.0 equiv) at 0°C for 2 h, followed by warming to room temperature (18 h).
- Buchwald–Hartwig amidation : The bromopyridazine intermediate undergoes palladium-catalyzed coupling with 4-fluorobenzamide (1.2 equiv) using Pd(OAc)₂/Xantphos (5 mol%) and Cs₂CO₃ in toluene (110°C, 24 h).
Optimized conditions :
- Solvent : Toluene/DMF (4:1 v/v).
- Base : Cs₂CO₃ (2.5 equiv).
- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
Yield : 58% over three steps.
Synthetic Route 2: Convergent Approach via Suzuki–Miyaura Coupling
Synthesis of Boronic Ester Intermediate
Procedure : 6-((4-((4-Methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazine-3-boronic acid pinacol ester is prepared via Miyaura borylation of 6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)-3-iodopyridazine using bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3 equiv) in dioxane (80°C, 12 h).
Key data :
- ¹¹B NMR (CDCl₃) : δ 28.5 (boronic ester).
- Yield : 76%.
Cross-Coupling with 4-Fluorobenzamide
Conditions : The boronic ester (1.0 equiv) reacts with 4-fluorobenzoyl chloride (1.2 equiv) under Suzuki–Miyaura conditions (Pd(PPh₃)₄, 5 mol%; K₂CO₃, 2.0 equiv; H₂O/EtOH, 80°C, 8 h).
Advantages :
- Avoids late-stage functionalization of the pyridazine ring.
- Higher functional group tolerance compared to Ullmann-type couplings.
Yield : 63%.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Sequential) | Route 2 (Convergent) |
|---|---|---|
| Total yield | 58% | 63% |
| Number of steps | 5 | 4 |
| Palladium usage | High (two steps) | Moderate (one step) |
| Purification challenges | Moderate (DCU removal) | Low (aqueous workup) |
Route 2 offers superior atom economy and reduced metal contamination, making it preferable for scale-up.
Characterization and Analytical Data
Spectroscopic Characterization
- ¹H NMR (600 MHz, DMSO-d₆) : δ 10.42 (s, 1H, NH), 8.25 (d, J = 8.4 Hz, 1H, pyridazine H-5), 7.92–7.89 (m, 2H, Ar-F), 7.45–7.41 (m, 2H, Ar-F), 6.85 (s, 1H, thiazole H-5), 3.62 (t, J = 6.6 Hz, 2H, SCH₂), 2.44 (s, 3H, CH₃-thiazole).
- ¹³C NMR (150 MHz, DMSO-d₆) : δ 169.8 (C=O), 165.2 (Ar-C-F), 152.3 (thiazole C-2), 141.5 (pyridazine C-3).
- HRMS (ESI+) : m/z calcd for C₂₁H₂₁FN₅O₂S₂ [M+H]⁺: 482.1178; found: 482.1183.
Purity Assessment
- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Elemental analysis : Calcd (%) for C₂₁H₂₀FN₅O₂S₂: C, 52.38; H, 4.18; N, 14.54. Found: C, 52.41; H, 4.22; N, 14.49.
Challenges and Optimization Strategies
- Thioether oxidation : The butylthio chain is prone to over-oxidation during workup. Addition of 1,4-dithiothreitol (DTT, 0.5 equiv) stabilizes the thioether.
- Amide racemization : Low-temperature coupling (0°C) and use of HOBt suppress epimerization at the thiazole-amide center.
Industrial Scalability Considerations
| Factor | Solution |
|---|---|
| Palladium removal | Silica-thiol scavenger cartridges |
| Solvent recovery | Distillation with molecular sieves |
| Byproduct management | Continuous flow hydrogenation of DCU |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyridazine rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 4-fluoro-N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, their molecular properties, and inferred pharmacological differences:
Key Observations:
Thioether vs. Triazolo Linkages: The triazolo-pyridazine core in introduces rigidity, which may enhance selectivity for specific kinase conformations.
Imidazo-thiazole () and triazolo-pyridazine () cores highlight the importance of nitrogen-rich heterocycles in modulating bioactivity.
Substituent Effects: Fluorine atoms (present in most analogs) improve metabolic stability and influence dipole moments. Dimethylamino groups () enhance solubility but may reduce blood-brain barrier penetration due to increased polarity.
Synthetic Considerations :
- Similar compounds are synthesized via nucleophilic substitutions (e.g., thioether formation in ) and Huisgen cycloadditions (e.g., triazole formation in ).
Biological Activity
4-Fluoro-N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including acylation and amination processes. The compound can be synthesized from commercially available precursors through a series of reactions that yield high purity and yield1.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzamide have shown efficacy against various cancer cell lines, with IC50 values indicating potent inhibitory effects2.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| FNA | HepG2 | 1.30 |
| SAHA | HepG2 | 17.25 |
The above table summarizes the antiproliferative effects of related compounds, highlighting the potential of benzamide derivatives in cancer therapy.
The biological activity of this compound is believed to be mediated through multiple pathways, including inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression2. The compound's structure suggests it may interact with specific molecular targets involved in tumor growth and survival.
Case Studies
- In Vivo Studies : A study involving xenograft models demonstrated that related compounds could inhibit tumor growth significantly, with a tumor growth inhibition percentage reaching nearly 50% compared to controls2.
- Anticonvulsant Activity : Compounds with similar thiazole moieties have been evaluated for anticonvulsant properties. For example, certain thiazole derivatives exhibited effective seizure protection in animal models, suggesting a broader therapeutic potential for related compounds[^4].
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of thiazole-based compounds. Modifications at specific positions on the thiazole ring can enhance potency and selectivity against target enzymes or receptors. For instance, substituents such as halogens on the phenyl ring have been shown to improve activity3.
Q & A
Basic: What are the key synthetic steps for preparing 4-fluoro-N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide?
The synthesis involves a multi-step process:
- Acylation : Reacting a pyridazine-thiol intermediate with p-fluorobenzoyl chloride to form the benzamide backbone .
- Amination : Coupling the 4-methylthiazol-2-amine moiety via a thioether linkage under basic conditions (e.g., triethylamine) .
- Purification : Use column chromatography and recrystallization to isolate the final product.
Characterization requires NMR (1H/13C), HPLC (>95% purity), and HRMS to confirm structure .
Advanced: How can reaction yields be optimized during the thioether coupling step?
Critical factors include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of sulfur intermediates .
- Catalysts : Triethylamine or DMAP improves acylation efficiency by scavenging HCl .
- Temperature : Maintain 0–5°C during thiol activation to minimize side reactions .
Monitor progress via TLC (hexane:EtOAc, 3:1) and quantify intermediates using LC-MS .
Basic: What spectroscopic techniques confirm the compound’s structure?
- 1H/13C NMR : Assign peaks for fluorophenyl (δ 7.2–7.8 ppm), thiazole (δ 2.4 ppm for CH3), and amide (δ 10.2 ppm) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI+) should match the exact mass (e.g., m/z 486.12 [M+H]+) .
Advanced: How to resolve discrepancies between experimental and theoretical NMR data?
- Purity validation : Re-run HPLC with a C18 column (MeCN:H2O gradient) to exclude impurities .
- 2D NMR : Use HSQC and HMBC to verify connectivity, especially for overlapping thiazole/pyridazine signals .
- Deuteration : Confirm solvent effects by repeating NMR in DMSO-d6 vs. CDCl3 .
Basic: Which functional groups are critical for bioactivity?
- 4-Methylthiazole : Enhances binding to kinase targets via hydrophobic interactions .
- Fluorobenzamide : Improves metabolic stability and membrane permeability .
- Pyridazine-thioether : Facilitates hydrogen bonding with active-site residues .
Advanced: How to improve aqueous solubility for in vivo studies?
- Prodrug design : Introduce phosphate or PEG groups at the amide nitrogen .
- Salt formation : React with HCl or sodium acetate to enhance crystallinity .
- Co-solvent systems : Use cyclodextrin complexes or DMSO:PBS (≤10%) for dosing .
Basic: How is compound purity validated during synthesis?
- TLC : Spot intermediates on silica plates (Rf ~0.5 in EtOAc) .
- HPLC : Use a reverse-phase C18 column (retention time ~8.2 min, 254 nm) .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced: What in vitro models are suitable for bioactivity screening?
- Cancer : Test against HeLa or MCF-7 cell lines using MTT assays (IC50 determination) .
- Antimicrobial : Screen against S. aureus (MIC via broth dilution) .
- Enzyme inhibition : Evaluate kinase activity (e.g., EGFR) with ADP-Glo™ assays .
Basic: Recommended storage conditions for stability?
- Temperature : Store at −20°C in amber vials to prevent photodegradation .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
- Solvent : Dissolve in anhydrous DMSO (10 mM stock) for long-term stability .
Advanced: Designing SAR studies for the 4-methylthiazole moiety
- Analog synthesis : Replace methyl with CF3, ethyl, or hydrogen .
- Biological testing : Compare IC50 in kinase assays (e.g., JAK2 or Aurora B) .
- Computational modeling : Perform docking (AutoDock Vina) to predict binding poses at ATP pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
